

Spectroscopic Characterization of 1,5-Dimethyl-2,4-dinitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Dimethyl-2,4-dinitrobenzene

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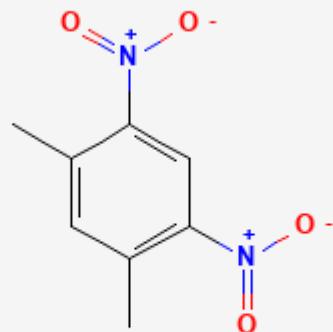
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the compound **1,5-Dimethyl-2,4-dinitrobenzene** (also known as 4,6-Dinitro-m-xylene), CAS Number 616-72-8. The information presented herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document details its spectral signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data analysis.

Compound Information

Parameter	Value
IUPAC Name	1,5-Dimethyl-2,4-dinitrobenzene
Synonyms	4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-dinitrobenzene
CAS Number	616-72-8
Molecular Formula	C ₈ H ₈ N ₂ O ₄
Molecular Weight	196.16 g/mol

Chemical Structure



Spectral Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for **1,5-Dimethyl-2,4-dinitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Due to the substitution pattern of **1,5-Dimethyl-2,4-dinitrobenzene**, the molecule possesses a plane of symmetry, which is reflected in its NMR spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1,5-Dimethyl-2,4-dinitrobenzene** is characterized by two distinct signals, corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available	Predicted: Singlet	Predicted: 2H	Aromatic H (H-3, H-6)
Data not publicly available	Predicted: Singlet	Predicted: 6H	Methyl H (2 x -CH ₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, fewer than eight signals are expected.

Chemical Shift (δ) ppm	Assignment
Data not publicly available	Predicted: C-CH ₃
Data not publicly available	Predicted: C-NO ₂
Data not publicly available	Predicted: C-H
Data not publicly available	Predicted: Quaternary C

Note: While direct experimental ¹H and ¹³C NMR data from public databases is not readily available, the predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and analysis of similar dinitroaromatic compounds.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,5-Dimethyl-2,4-dinitrobenzene** reveals characteristic absorption bands corresponding to the functional groups present in the molecule, most notably the nitro groups and the aromatic ring.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch (Methyl)
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1600, ~1470	Medium-Weak	Aromatic C=C Bending
~900	Medium	C-N Stretch
~850	Medium-Strong	Out-of-plane C-H Bending

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1,5-Dimethyl-2,4-dinitrobenzene** provides information on the molecular weight and fragmentation pattern of the molecule.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
196	~40	[M] ⁺ (Molecular Ion)
179	100	[M-OH] ⁺
150	~15	[M-NO ₂] ⁺
133	~20	[M-NO ₂ -OH] ⁺
103	~30	[C ₇ H ₅ O] ⁺
77	~45	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A sample of **1,5-Dimethyl-2,4-dinitrobenzene** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy[1]

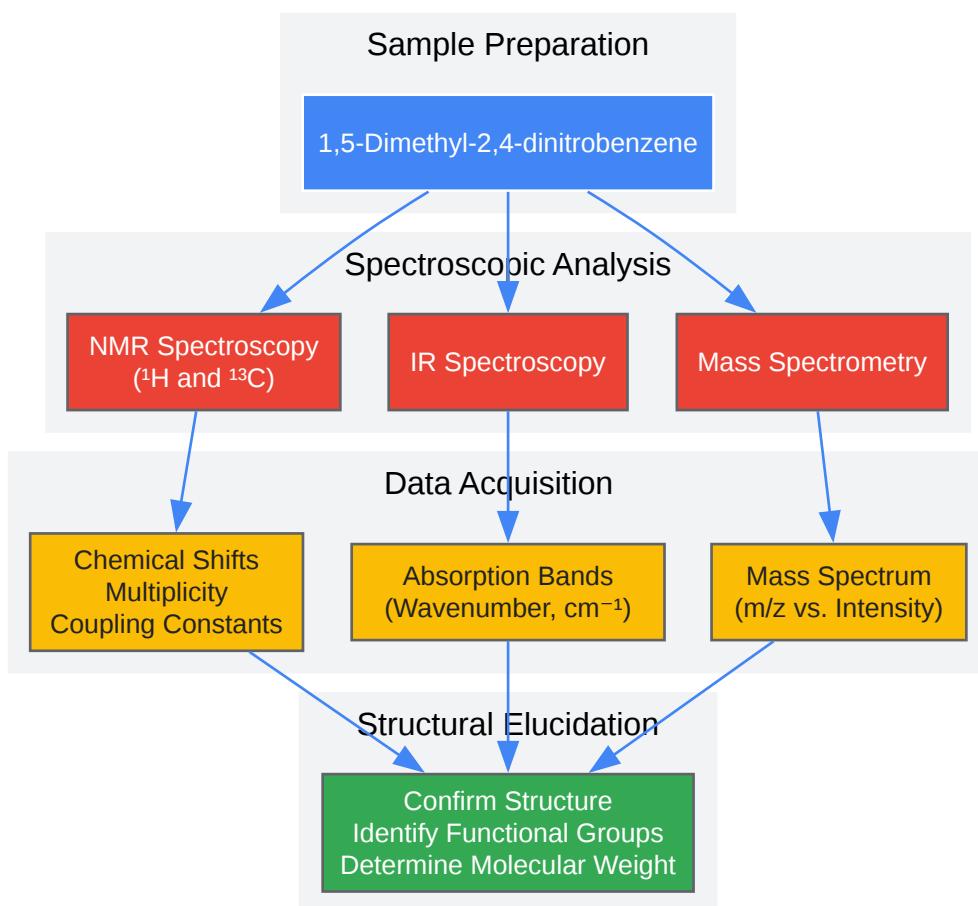
- Sample Preparation: A solid sample of **1,5-Dimethyl-2,4-dinitrobenzene** is prepared for analysis. A common method is the KBr pellet technique, where a small amount of the sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, a diffuse reflectance accessory can be used with the neat solid.[1]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[1]
- Data Acquisition: The spectrum is typically recorded over the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the KBr pellet or the empty sample holder is first recorded and subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-noise ratio. For the data presented, a Bruker Tensor 37 FT-IR with an external diffuse reflectance accessory was used, with 2048 co-added scans at a spectral resolution of 4 cm^{-1} .[1]

Mass Spectrometry (MS)[2]

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for this type of compound. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **1,5-Dimethyl-2,4-dinitrobenzene**.



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Caption: Workflow for the spectroscopic characterization of **1,5-Dimethyl-2,4-dinitrobenzene**.

This guide provides a foundational set of spectral data and methodologies for the characterization of **1,5-Dimethyl-2,4-dinitrobenzene**. For further in-depth analysis or specific applications, it is recommended to consult primary literature and specialized spectroscopic databases.

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References

- 1. webbook.nist.gov [webbook.nist.gov]
- 2. 4,6-Dinitro-1,3-dimethyl-benzene [\[webbook.nist.gov\]](http://webbook.nist.gov)
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